

Application Notes: 2-Fluoroadenine (2-FA) Based Negative Selection

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Compound of Interest

Compound Name: 2-Fluoroadenine

Cat. No.: B1664080

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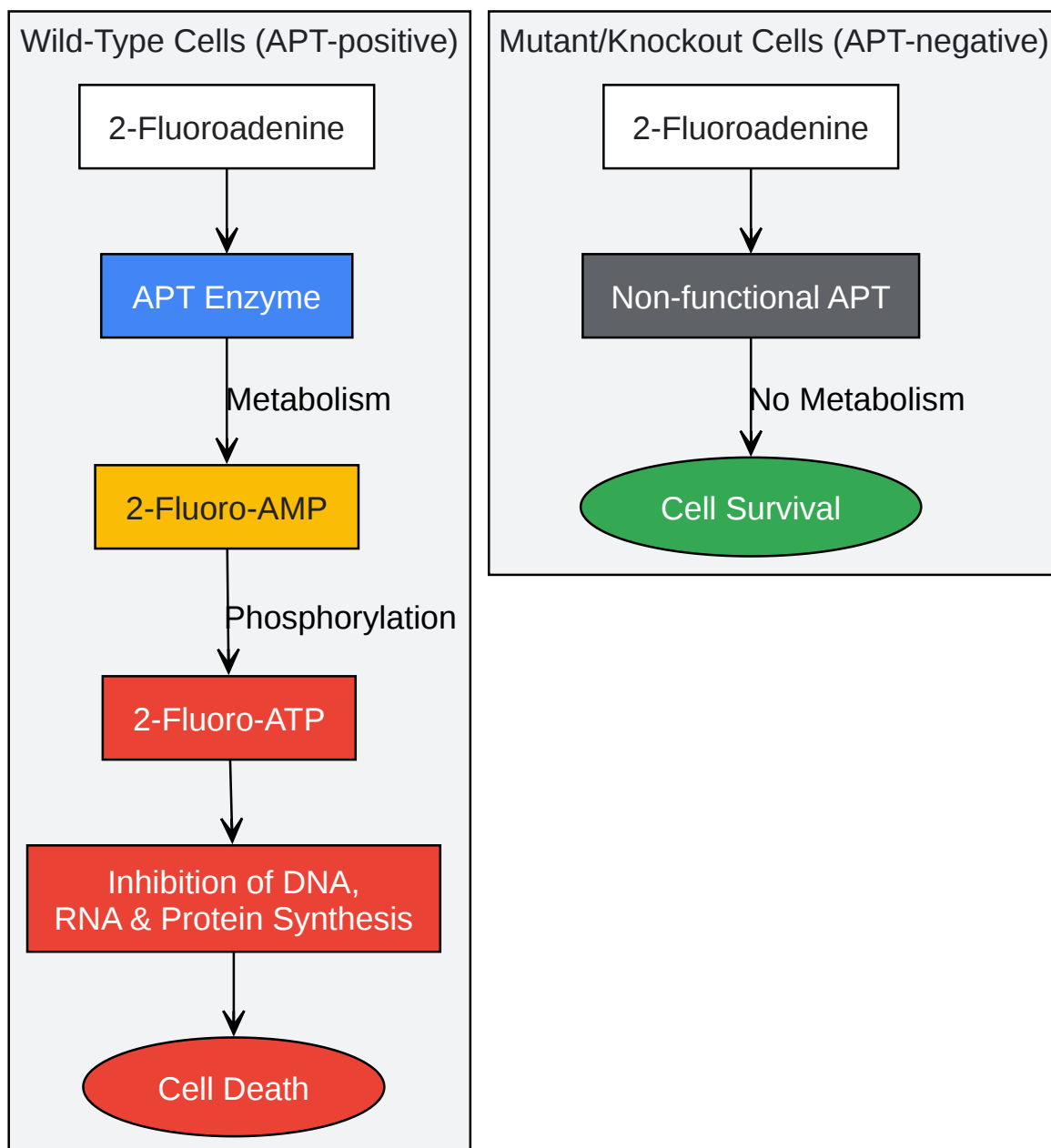
For Researchers, Scientists, and Drug Development Professionals

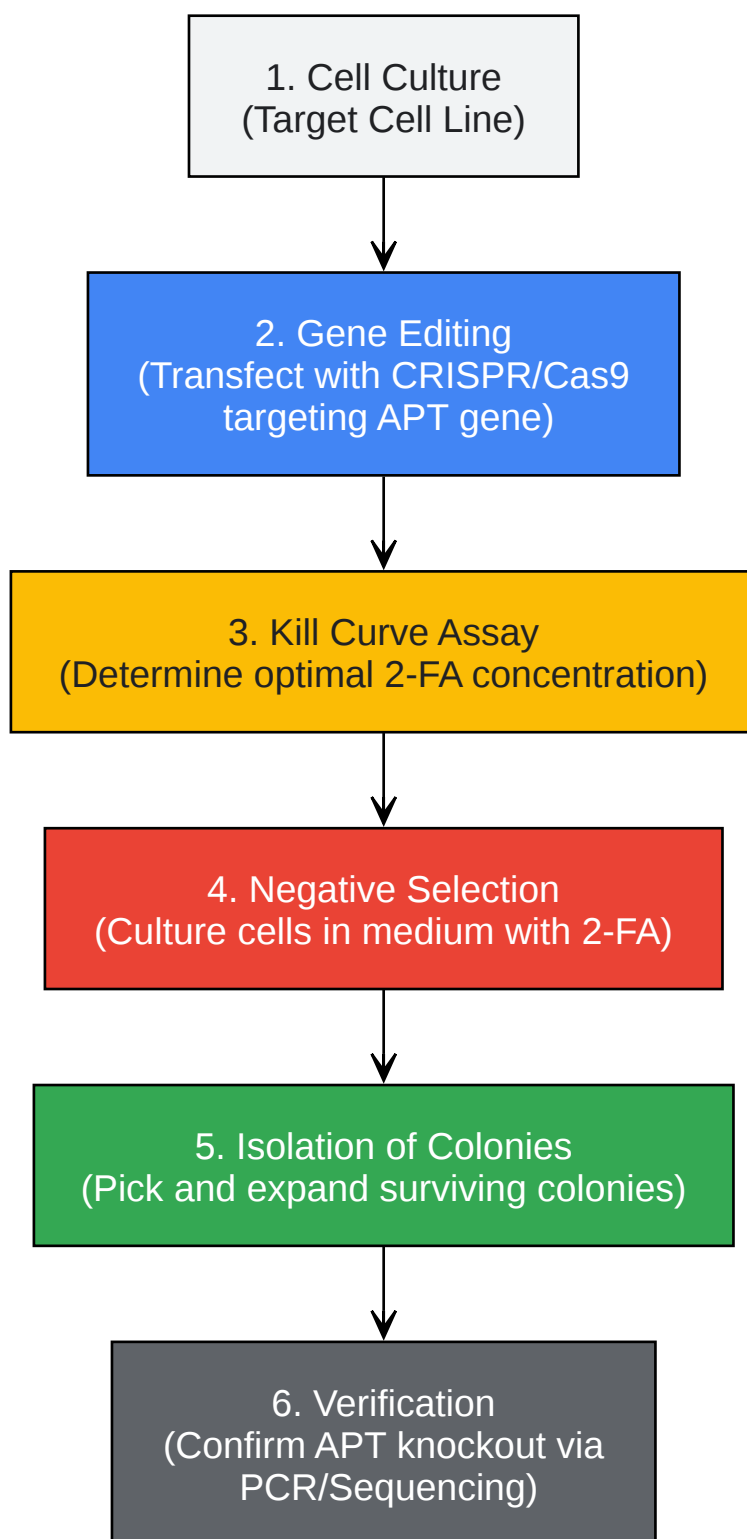
Introduction

2-Fluoroadenine (2-FA) is a toxic adenine antimetabolite used for the negative selection of cells expressing a functional adenine phosphoribosyltransferase (APT) gene. The principle of this selection system is based on the conversion of 2-FA into a toxic nucleotide analog by the APT enzyme. Cells with an active APT enzyme incorporate 2-FA, leading to the inhibition of essential cellular processes and subsequent cell death. Conversely, cells that have lost APT function, for instance through targeted gene knockout via CRISPR/Cas9, are unable to metabolize 2-FA and will survive in its presence. This makes 2-FA an effective counter-selection agent for isolating successfully edited cells in gene editing workflows.

Mechanism of Action

The selective toxicity of **2-Fluoroadenine** is contingent on the presence of a functional adenine phosphoribosyltransferase (APT) enzyme. In wild-type cells, APT salvages adenine by converting it into adenosine monophosphate (AMP). When these cells are exposed to 2-FA, APT metabolizes it into 2-fluoroadenosine monophosphate. This is further phosphorylated to the highly toxic metabolite 2-fluoro-ATP. 2-fluoro-ATP acts as a potent inhibitor of DNA, RNA, and protein synthesis, ultimately triggering cell death. Cells lacking a functional APT gene cannot perform this conversion, rendering them resistant to the cytotoxic effects of 2-FA.





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